Quetiapine Hydroxy Impurity Dihydrochloride Salt
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Overview
Description
Synthesis Analysis
The synthesis of Quetiapine and its impurities involves complex chemical reactions. A notable method for Quetiapine synthesis uses dibenzo[b,f][1,4]thiazepin-11(10H)-one and 4-hydroxyethoxy ethyl piperazine (HEEP) in toluene with N,N-dimethylaniline (DMA) and pyrophosphoryl chloride (P2O3Cl4) as a green reductive chlorination agent. This process highlights a significant shortening of reaction times, nearly quantitative yield, and high atom economy (Mahmoodi, Pourhossein Parizad, & Hosseini, 2015).
Molecular Structure Analysis
The molecular structure of Quetiapine and its impurities is characterized through advanced spectroscopic methods. Techniques such as MS, IR, and NMR have been utilized to identify and confirm the structures of various impurities, revealing complex molecular interactions and structural details critical for understanding the drug's chemical profile (Stolarczyk, Kaczmarek, Eksanow, Kubiszewski, Glice, & Kutner, 2009).
Chemical Reactions and Properties
Quetiapine's chemical properties, including its reactivity and interactions with other substances, are pivotal for its pharmacological efficacy. Studies show that Quetiapine undergoes various chemical reactions, contributing to its complex impurity profile. These reactions are crucial for tailoring the drug's chemical properties for therapeutic use (Bharathi, Prabahar, Prasad, Srinivasa Rao, Trinadhachary, Handa, Dandala, & Naidu, 2008).
Physical Properties Analysis
The physical properties of Quetiapine, including solubility, melting point, and stability, are essential for its formulation and storage. Advanced chromatographic and spectrometric techniques provide insights into these properties, ensuring the drug's efficacy and safety.
Chemical Properties Analysis
The chemical properties of Quetiapine, such as its pharmacokinetics, metabolism, and interactions with biological molecules, are foundational to its therapeutic action. For instance, studies on Quetiapine's metabolism reveal its conversion to active metabolites, which play a crucial role in its antipsychotic effects (Jensen, Rodriguiz, Caron, Wetsel, Rothman, & Roth, 2008).
properties
IUPAC Name |
2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS.ClH/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19;/h1-8,23H,9-14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOZHIWUNUAGKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quetiapine Hydroxy Impurity Dihydrochloride Salt | |
CAS RN |
329218-14-6 |
Source
|
Record name | 1-Piperazineethanol, 4-dibenzo[b,f][1,4]thiazepin-11-yl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329218-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-{2-thia-9-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-10-yl}piperazin-1-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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